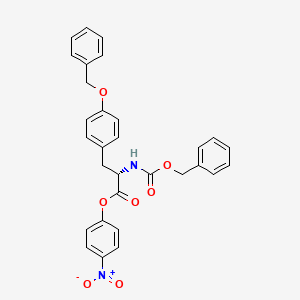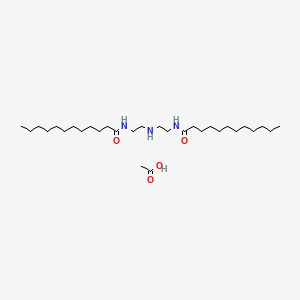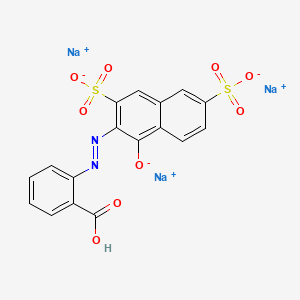
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is a complex organic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a nitrophenyl group, a benzyl group, and a benzyloxycarbonyl group attached to the L-tyrosine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate typically involves multiple steps, starting from L-tyrosine. The process includes the protection of the amino group, the introduction of the nitrophenyl ester, and the benzylation of the hydroxyl group. Common reagents used in these reactions include benzyl chloride, nitrophenol, and various protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed
Oxidation: Formation of corresponding amino derivatives.
Reduction: Conversion to amino-tyrosine derivatives.
Substitution: Formation of various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for targeted drug delivery.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The benzyl and benzyloxycarbonyl groups provide stability and specificity to the compound, allowing it to interact selectively with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Benzyl-N-T-Boc-L-Tyrosine 4-Nitrophenyl Ester
- Carbobenzoxy-L-Tyrosine 4-Nitrophenyl Ester
- N (Alpha)-T-Boc-L-Tryptophan 4-Nitrophenyl Ester
Uniqueness
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyl and benzyloxycarbonyl groups provides enhanced stability and selectivity, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
3562-03-6 |
|---|---|
Molekularformel |
C30H26N2O7 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C30H26N2O7/c33-29(39-27-17-13-25(14-18-27)32(35)36)28(31-30(34)38-21-24-9-5-2-6-10-24)19-22-11-15-26(16-12-22)37-20-23-7-3-1-4-8-23/h1-18,28H,19-21H2,(H,31,34)/t28-/m0/s1 |
InChI-Schlüssel |
NHTWLOMKUANJOW-NDEPHWFRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















